![molecular formula C47H51NO14 B7790664 紫杉醇 (Taxol)](/img/structure/B7790664.png)
紫杉醇 (Taxol)
描述
Pharmakon1600-01503908 is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.
科学研究应用
各种癌症的治疗:紫杉醇获得 FDA 批准用于治疗卵巢癌、乳腺癌、肺癌和卡波西肉瘤。它还被非标签用于治疗胃食管癌、子宫内膜癌、宫颈癌、前列腺癌和头颈癌,以及肉瘤、淋巴瘤和白血病。其机制涉及诱导有丝分裂停滞,导致细胞死亡,但最近的证据表明其瘤内浓度反而会导致多极分裂 (Weaver, 2014)。
药物制剂和递送:由于水溶性差,正在探索紫杉醇的替代制剂以提高溶解度并减少副作用。方法包括共溶剂、乳液、胶束、脂质体、纳米颗粒和植入物 (Singla, Garg & Aggarwal, 2002)。
靶向药物递送:正在开发叶酸修饰的紫杉醇负载纳米颗粒用于靶向癌症治疗,在体外显示出有效的靶向和治疗效果 (Zhao et al., 2010)。
治疗方案和耐药性:研究探索了紫杉醇与放射治疗联合使用的作用及其耐药机制。它是一种微管稳定剂,可使细胞停滞在 G2/M 期,诱导细胞毒性。然而,毒性和多药耐药性 (MDR) 等问题限制了其疗效 (Barbuti & Chen, 2015)。
紫杉醇的新用途:除了癌症之外,低剂量紫杉醇显示出治疗非癌症疾病的希望,如皮肤病、纤维化、炎症和肢体挽救。了解这些机制可能带来新的疗法 (Zhang, Yang, Wang & Dong, 2014)。
在基因表达和细胞死亡中的作用:紫杉醇影响基因表达,如诱导白细胞介素-8,并在细胞死亡机制中发挥作用。其对基因表达的影响对治疗耐药性有影响 (Lee et al., 1998)。
毒性和新型递送策略:尽管紫杉醇有效,但它具有骨髓抑制和周围神经病变等显着毒性。减轻这些毒性的策略包括新型递送系统 (Marupudi et al., 2007)。
历史和未来挑战:Taxol® 一直是一种重要的抗癌剂,但面临着可持续生产、提高生物利用度和最大程度减少耐药性等挑战 (Gallego-Jara et al., 2020)。
替代来源和代谢工程:为了解决紫杉醇的可及性有限的问题,研究重点放在内生真菌等替代来源和代谢工程上,以提高产量 (Sabzehzari, Zeinali & Naghavi, 2020)。
属性
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-VAZQATRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel (Taxol) | |
CAS RN |
33069-62-4 | |
Record name | paclitaxel | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。